Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate
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Description
Synthesis Analysis
The synthesis of related compounds involves detailed procedures aiming for specific molecular structures and properties. For example, a study demonstrated the synthesis of a complex compound characterized by various techniques such as XRD, FT-IR, UV-VIS, and NMR. Theoretical calculations were performed to understand the local & global chemical activities, indicating the compound's electrophilic and nucleophilic nature (Gültekin et al., 2020).
Molecular Structure Analysis
The molecular structure is crucial in understanding the compound's behavior and interaction. X-ray crystallography and spectroscopic methods are commonly employed for structural characterization. For instance, a compound was investigated to reveal its crystal structure and interaction via hydrogen bonding, contributing to understanding the structural aspects relevant to methyl 2-(methylamino)-2-(oxetan-3-yl)acetate (Mao et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving methyl 2-(methylamino)-2-(oxetan-3-yl)acetate derivatives highlight the compound's reactivity and potential for forming various chemical structures. Research has shown the utility of related compounds in constructing novel molecular frameworks through selective reactions, indicating the versatile nature of these molecules (Prezent et al., 2016).
Scientific Research Applications
Methanogenic Pathways and Carbon Isotopic Signatures
- Research on methanogenic pathways, particularly involving the methyl group from acetate as a precursor for methane (CH4) production, provides insights into the biogeochemical cycles affecting environmental and atmospheric chemistry. Isotopic fractionation studies offer a method to quantify the relative contributions of methanogenic pathways, highlighting the complexity of microbial interactions and environmental factors influencing methane emissions (Conrad, 2005).
Biological Effects of Acetamide and Derivatives
- A comprehensive review on the toxicology of acetamide and its derivatives, including their biological consequences and environmental toxicology, underscores the importance of understanding chemical toxicity for public health and environmental safety (Kennedy, 2001).
Ionic Liquid-Based Technologies
- The use of ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, for dissolving biopolymers like cellulose and chitin demonstrates the potential of these solvents in sustainable industrial applications. However, their toxicity and environmental impact require careful assessment before widespread adoption (Ostadjoo et al., 2018).
Synthesis of Antithrombotic Drugs
- The synthesis of (S)-clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug, highlights the significance of chemical synthesis methods in developing pharmaceuticals. Reviewing synthetic approaches provides valuable insights for the scientific community to optimize production processes (Saeed et al., 2017).
Renin-Angiotensin System and SARS-CoV-2
- Angiotensin-converting enzyme 2 (ACE2) plays a crucial role in the renin-angiotensin system and as a receptor for SARS-CoV-2. Understanding the multifaceted physiological roles of ACE2 can inform therapeutic strategies for cardiovascular diseases and COVID-19 (Gheblawi et al., 2020).
Biodiesel Production via Interesterification
- Investigating alternative routes for biodiesel production, such as the interesterification of different feedstocks with methyl acetate, offers a cleaner and more sustainable approach to biofuel generation. This method reduces waste and improves the environmental footprint of biodiesel production (Esan et al., 2021).
properties
IUPAC Name |
methyl 2-(methylamino)-2-(oxetan-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-8-6(7(9)10-2)5-3-11-4-5/h5-6,8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWVWXOBYCYALD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1COC1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate | |
CAS RN |
1779648-35-9 |
Source
|
Record name | methyl 2-(methylamino)-2-(oxetan-3-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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